

# Navigating the Myelofibrosis Treatment Landscape: A Comparative Safety Analysis of TP-3654

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## Compound of Interest

Compound Name: **TP-3654**

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Myelofibrosis (MF), a chronic myeloproliferative neoplasm, presents a significant therapeutic challenge. While Janus kinase (JAK) inhibitors have become the standard of care, their utility can be limited by myelosuppressive side effects. This has spurred the development of novel agents with distinct mechanisms of action, such as **TP-3654**, a selective PIM1 kinase inhibitor. This guide provides an objective comparison of the safety profile of **TP-3654** with established myelofibrosis treatments, supported by available clinical trial data and detailed experimental methodologies.

## Quantitative Safety Data Summary

The following tables summarize the incidence of key treatment-emergent adverse events (TEAEs) from the pivotal clinical trials of **TP-3654** and other approved myelofibrosis therapies. This data offers a quantitative lens through which to compare their safety profiles.

Table 1: Hematologic Adverse Events

Adverse Event	TP-3654 (Phase 1/2) [1][2]	Ruxolitinib (COMFORT-I) [3][4]	Fedratinib (JAKARTA-2) [5]	Pacritinib (PERSIST-2) [6][7]	Momelotinib (MOMENTUM) [8][9]
Anemia (Grade $\geq 3$ )	9.7%	54% (Grade 3/4)	38%	24%	11%
Thrombocytopenia (Grade $\geq 3$ )	16.1%	22.6% (Grade 3/4)	22%	34%	19%
Neutropenia (Grade $\geq 3$ )	N/A	N/A	N/A	N/A	N/A

N/A: Data not readily available in the searched sources.

Table 2: Non-Hematologic Adverse Events (All Grades)

Adverse Event	TP-3654 (Phase 1/2) [1]	Ruxolitinib (COMFORT-I) [3]	Fedratinib (JAKARTA) [10]	Pacritinib (PERSIST-2) [6]	Momelotinib (MOMENTUM) [11]
Diarrhea	77.4%	18.5%	66%	48%	22%
Nausea	48.4%	N/A	N/A	32%	16%
Vomiting	38.7%	N/A	N/A	N/A	N/A
Fatigue	25.8%	24.3%	N/A	N/A	N/A

N/A: Data not readily available in the searched sources.

## Experimental Protocols

Understanding the methodologies employed in clinical trials is crucial for interpreting safety data. Below are summaries of the safety assessment protocols for the key trials cited.

## TP-3654: Phase 1/2 Study (NCT04176198)

The ongoing Phase 1/2 study of **TP-3654** is an open-label, dose-escalation and expansion trial in patients with intermediate or high-risk primary or secondary myelofibrosis who have been previously treated with or are ineligible for a JAK inhibitor.

- Safety Monitoring: The primary objective of the dose-escalation phase is to assess the safety and tolerability of **TP-3654** and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D). Safety is evaluated through the monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and dose-limiting toxicities (DLTs).
- Adverse Event Grading: AEs are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 5.0.
- Data Collection: Safety assessments include regular physical examinations, vital sign measurements, electrocardiograms (ECGs), and comprehensive laboratory tests (hematology, clinical chemistry, and urinalysis) at baseline and throughout the study.

## Ruxolitinib: COMFORT-I Trial (NCT00952289)

The COMFORT-I trial was a randomized, double-blind, placebo-controlled Phase 3 study that evaluated the efficacy and safety of ruxolitinib in patients with intermediate-2 or high-risk myelofibrosis.[\[12\]](#)[\[13\]](#)

- Safety Monitoring: Patients were monitored for AEs at each study visit. Complete blood counts were performed at baseline, every 2 to 4 weeks until the dose was stabilized, and then as clinically indicated.[\[12\]](#)
- Adverse Event Grading: AEs were graded using the NCI-CTCAE version 4.03.
- Data Collection: Safety data, including all AEs and laboratory abnormalities, were collected throughout the double-blind and open-label extension phases of the study. Spleen volume was assessed by magnetic resonance imaging (MRI) or computed tomography (CT).[\[13\]](#)

## Fedratinib: JAKARTA-2 Trial (NCT01523171)

The JAKARTA-2 study was a single-arm, open-label Phase 2 trial that assessed the efficacy and safety of fedratinib in patients with myelofibrosis who were previously treated with ruxolitinib.[14]

- Safety Monitoring: The safety and tolerability of fedratinib were evaluated based on the incidence of treatment-emergent adverse events (TEAEs), which were classified according to the Medical Dictionary for Regulatory Activities (MedDRA) version 20.1.[14]
- Adverse Event Grading: TEAEs were graded according to the NCI-CTCAE version 4.03.[14]
- Data Collection: Safety assessments included monitoring of hematologic and biochemical laboratory values throughout the study.[14]

## Pacritinib: PERSIST-2 Trial (NCT02055781)

The PERSIST-2 trial was a randomized, controlled, open-label Phase 3 study comparing pacritinib with the best available therapy (BAT), including ruxolitinib, in patients with myelofibrosis and thrombocytopenia.[15]

- Safety Monitoring: Safety was assessed by monitoring AEs, laboratory values, vital signs, and ECGs.
- Adverse Event Grading: AEs were classified and graded according to the Common Terminology Criteria for AE.[16]
- Data Collection: Standardized MedDRA Query (SMQ) was used to assess bleeding and cardiac events, and major cardiac events were analyzed using major adverse cardiovascular events (MACE) classification.[16][17]

## Momelotinib: MOMENTUM Trial (NCT04173494)

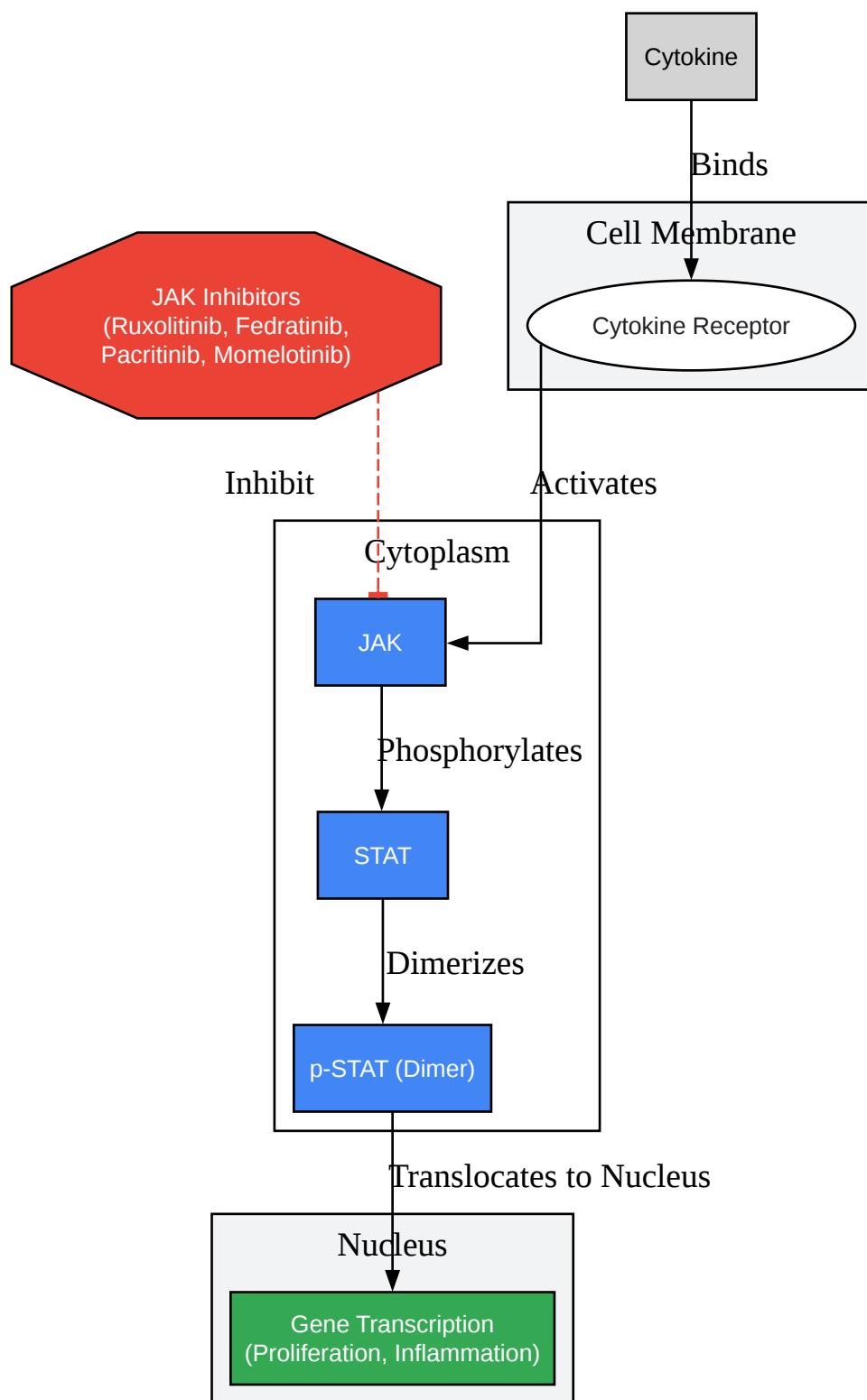
The MOMENTUM trial was a randomized, double-blind, active-controlled Phase 3 study comparing momelotinib to danazol in symptomatic and anemic patients with myelofibrosis previously treated with a JAK inhibitor.[18]

- Safety Monitoring: Safety assessments included the recording of AEs, concomitant medications, and regular laboratory tests (chemistry, complete blood count, urinalysis), physical examinations, and vital signs.[19]

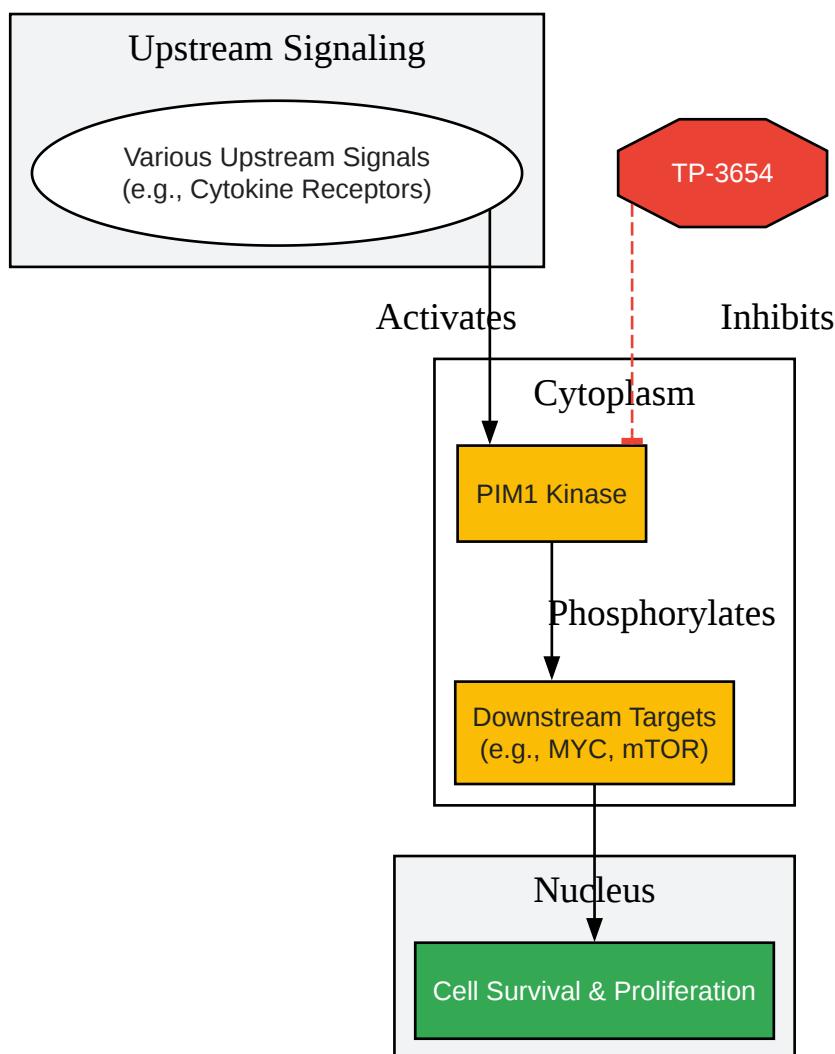
- Adverse Event Grading: AEs were classified using the Medical Dictionary for Regulatory Activities (MedDRA) and graded according to NCI-CTCAE.[19]
- Data Collection: A Data Monitoring Committee reviewed the progress of the clinical trial, safety data, and critical efficacy endpoints.[19]

## Signaling Pathway Diagrams

The distinct mechanisms of action of **TP-3654** and JAK inhibitors underpin their different safety profiles. The following diagrams illustrate the key signaling pathways involved.

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Caption: The JAK-STAT signaling pathway in myelofibrosis.



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Caption: The PIM1 kinase signaling pathway targeted by **TP-3654**.

## Discussion

The safety profile of **TP-3654**, based on preliminary Phase 1/2 data, appears to be distinct from that of the approved JAK inhibitors. The most common TEAEs associated with **TP-3654** are gastrointestinal in nature, including diarrhea, nausea, and vomiting, which are generally reported as grade 1 or 2 and manageable.<sup>[1]</sup> Hematologic toxicity, a hallmark of JAK inhibitors, appears to be less pronounced with **TP-3654**, with lower rates of grade  $\geq 3$  anemia and thrombocytopenia compared to several of the JAK inhibitors.<sup>[1]</sup>

This difference in safety profile is likely attributable to their distinct mechanisms of action. JAK inhibitors target the JAK-STAT pathway, which is central to the signaling of numerous cytokines and growth factors essential for normal hematopoiesis. Inhibition of JAK2, in particular, can lead to myelosuppression. In contrast, **TP-3654** targets PIM1 kinase, a downstream effector in various signaling pathways that also contributes to cell proliferation and survival but may have a more limited role in baseline hematopoiesis compared to the JAK-STAT pathway. This selective inhibition may spare normal hematopoietic stem and progenitor cells, leading to a more favorable hematologic safety profile.

It is important to note that the data for **TP-3654** is from an early-phase trial with a smaller patient population compared to the large Phase 3 trials of the approved JAK inhibitors. As clinical development of **TP-3654** progresses, a more comprehensive understanding of its long-term safety and comparative profile will emerge.

## Conclusion

**TP-3654** presents a promising novel therapeutic approach for myelofibrosis with a safety profile that appears to differ from currently approved JAK inhibitors. Its predominantly gastrointestinal and less myelosuppressive adverse event profile could offer a valuable alternative for patients, particularly those who are intolerant to or have failed JAK inhibitor therapy due to hematologic toxicities. Further investigation in larger, randomized clinical trials is warranted to definitively establish the comparative safety and efficacy of **TP-3654** in the evolving treatment landscape of myelofibrosis.

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